Sapacitabina

Descripción general

Descripción

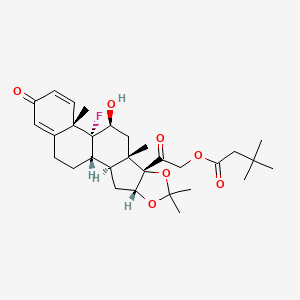

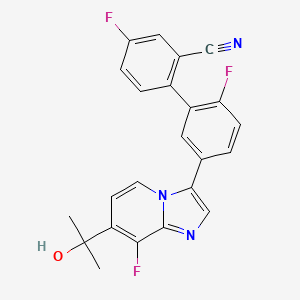

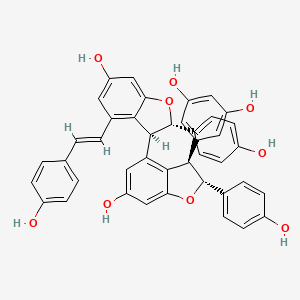

Sapacitabina es un fármaco quimioterapéutico desarrollado por la empresa biotecnológica estadounidense Cyclacel. Es un profármaco análogo de nucleósido disponible por vía oral de 2′-C-ciano-2′-desoxi-1-β-D-arabino-pentofuranosil-citosina. Este compuesto actualmente se encuentra en ensayos clínicos para evaluar su eficacia contra varios tipos de leucemia y otros cánceres .

Aplicaciones Científicas De Investigación

Sapacitabina tiene varias aplicaciones de investigación científica, que incluyen:

Química: Utilizado como compuesto modelo para estudiar análogos de nucleósidos y sus propiedades químicas.

Biología: Investigado por sus efectos en la síntesis de ADN y la progresión del ciclo celular.

Medicina: En ensayos clínicos para el tratamiento de varios cánceres, incluyendo leucemia y tumores sólidos

Industria: Posible uso en el desarrollo de nuevos agentes quimioterapéuticos y terapias combinadas.

Mecanismo De Acción

Sapacitabina actúa a través de un doble mecanismo:

Interferencia con la Síntesis de ADN: El compuesto causa roturas de cadena sencilla de ADN al incorporarse al ADN durante la replicación o reparación.

Arresto del Ciclo Celular: Induce el arresto del ciclo de división celular en la fase G2, evitando que las células se dividan.

Tanto this compound como su principal metabolito han demostrado una potente actividad antitumoral en estudios preclínicos .

Análisis Bioquímico

Biochemical Properties

Sapacitabine interferes with DNA synthesis by causing single-strand DNA breaks due to CNDAC being incorporated into DNA during replication or repair . This interaction with DNA and the enzymes involved in DNA replication and repair is a key aspect of its biochemical activity .

Cellular Effects

Sapacitabine has demonstrated potent anti-tumor activity in both blood and solid tumors in preclinical studies . It induces arrest of the cell division cycle at the G2 phase . The compound’s influence on cell function includes impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Sapacitabine acts through a dual mechanism. It interferes with DNA synthesis by causing single-strand DNA breaks and also induces arrest of cell cycle progression mainly at G2/M-Phase . Both sapacitabine and CNDAC, its major metabolite, have demonstrated potent anti-tumor activity in preclinical studies .

Temporal Effects in Laboratory Settings

In a liver metastatic mouse model, sapacitabine was shown to be superior to gemcitabine or 5-FU, two widely used nucleoside analogs, in delaying the onset and growth of liver metastasis .

Dosage Effects in Animal Models

The effects of sapacitabine vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Sapacitabine is metabolized from CNDAC, which lasts longer in the bloodstream than if it were directly administered .

Transport and Distribution

Sapacitabine is an orally available prodrug, suggesting that it is absorbed in the gastrointestinal tract and distributed throughout the body via the bloodstream

Subcellular Localization

As a nucleoside analog, it is likely that sapacitabine interacts with DNA in the nucleus of the cell .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

Sapacitabina se sintetiza incorporando un grupo N4-palmitoílo adicional para proteger el grupo amino. La ruta sintética implica la reacción de 2′-C-ciano-2′-desoxi-1-β-D-arabino-pentofuranosil-citosina con cloruro de palmitoílo en condiciones específicas para obtener el producto final .

Métodos de Producción Industrial

La producción industrial de this compound implica la síntesis a gran escala utilizando condiciones de reacción similares a las de la síntesis de laboratorio. El proceso se optimiza para obtener un rendimiento y una pureza más altos, asegurando que el compuesto cumpla con los estándares necesarios para el uso clínico .

Análisis De Reacciones Químicas

Tipos de Reacciones

Sapacitabina experimenta varios tipos de reacciones químicas, que incluyen:

Fosforilación: Una vez dentro de las células, el metabolito activo se fosforila mediante la desoxicitidina cinasa en su forma trifosfato.

Reactivos y Condiciones Comunes

Hidrólisis: Hidrólisis enzimática mediante amidazas.

Fosforilación: Fosforilación enzimática mediante desoxicitidina cinasa.

Principales Productos Formados

2′-C-ciano-2′-desoxi-1-β-D-arabino-pentofuranosil-citosina: El metabolito activo formado después de la hidrólisis.

Forma trifosfato: El metabolito activo fosforilado dentro de las células.

Comparación Con Compuestos Similares

Compuestos Similares

Gemcitabina: Otro análogo de nucleósido utilizado en quimioterapia.

5-Fluorouracilo: Un agente quimioterapéutico ampliamente utilizado.

Citarabina: Un análogo de nucleósido utilizado principalmente en el tratamiento de la leucemia.

Singularidad de Sapacitabina

This compound es única debido a su doble mecanismo de acción y su capacidad de administración oral. Ha demostrado una eficacia superior en estudios preclínicos en comparación con otros análogos de nucleósidos como gemcitabina y 5-fluorouracilo .

Propiedades

IUPAC Name |

N-[1-[(2R,3S,4S,5R)-3-cyano-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]hexadecanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H42N4O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-23(32)28-22-16-17-30(26(34)29-22)25-20(18-27)24(33)21(19-31)35-25/h16-17,20-21,24-25,31,33H,2-15,19H2,1H3,(H,28,29,32,34)/t20-,21+,24-,25+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBGFKUUHOPIEMA-PEARBKPGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NC1=NC(=O)N(C=C1)C2C(C(C(O2)CO)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)NC1=NC(=O)N(C=C1)[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H42N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90164887 | |

| Record name | Sapacitabine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90164887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

490.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Sapacitabine appears to act through a dual mechanism. It interferes with DNA synthesis by causing single-strand DNA breaks and also induces arrest of cell cycle progression mainly at G2/M-Phase. Both sapacitabine and CNDAC, its major metabolite or a substance into which the drugs converts after ingestion by patients, have demonstrated potent anti-tumor activity in preclinical studies. | |

| Record name | Sapacitabine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06365 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

151823-14-2 | |

| Record name | Sapacitabine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=151823-14-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sapacitabine [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151823142 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sapacitabine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06365 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sapacitabine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90164887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SAPACITABINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W335P73C3L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5H-[1]Benzopyrano[2,3-b]pyridin-5-one, 9-chloro-7-(1H-tetrazol-5-yl)-,sodium salt](/img/structure/B1681363.png)

![1-[3-(1H-imidazol-4-yl)-2-[(5-oxopyrrolidin-2-yl)formamido]propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B1681368.png)

![(2S)-N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B1681369.png)